4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
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Overview
Description
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a tetrazole ring
Preparation Methods
The synthesis of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride typically involves the following steps:
Chemical Reactions Analysis
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can be compared with other tetrazole-containing compounds:
5-phenyl-1H-tetrazole: This compound features a phenyl group directly attached to the tetrazole ring, differing from the piperidine substitution.
4-(tetrazol-5-yl)phenylboronic acid: This compound contains a boronic acid group instead of a piperidine ring, leading to different chemical properties and applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C12H16ClN5 |
---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
4-phenyl-4-(2H-tetrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-2-4-10(5-3-1)12(6-8-13-9-7-12)11-14-16-17-15-11;/h1-5,13H,6-9H2,(H,14,15,16,17);1H |
InChI Key |
DWUNLNZDBPITER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=NNN=N3.Cl |
Origin of Product |
United States |
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